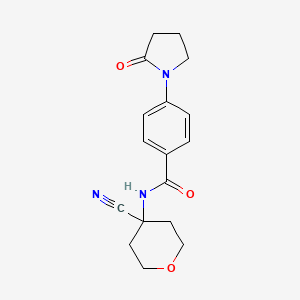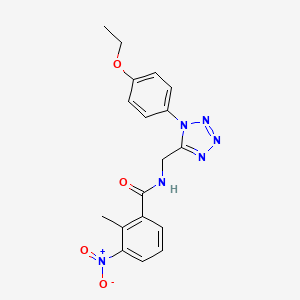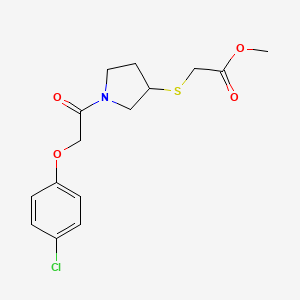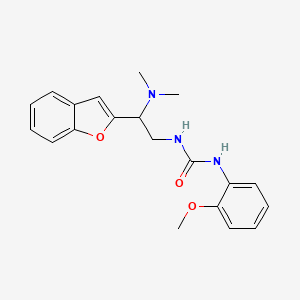
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide, also known as COB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme human neutrophil elastase (HNE), which is involved in the inflammatory response. COB has been found to have potential therapeutic applications in various diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
Mécanisme D'action
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide acts as a potent inhibitor of HNE, which is an enzyme involved in the inflammatory response. HNE is known to degrade elastin, a protein that provides elasticity to the lungs. Inhibition of HNE by N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide prevents the degradation of elastin, thereby reducing inflammation and improving lung function.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has been found to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide also reduces the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins. In addition, N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has been found to reduce oxidative stress and improve antioxidant capacity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of HNE, which makes it an ideal tool for studying the role of HNE in various diseases. N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide is also stable and easy to handle in the laboratory. However, N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has some limitations as well. It is a synthetic compound that may not accurately reflect the natural physiological conditions. In addition, the effects of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide. One area of interest is the development of new derivatives of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide with improved pharmacological properties. Another area of interest is the investigation of the role of HNE in other diseases such as cancer and cardiovascular disease. Furthermore, the development of new methods for the delivery of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide to the lungs may improve its therapeutic efficacy in respiratory diseases.
Méthodes De Synthèse
The synthesis of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide involves the reaction of 4-cyanooxan-4-yl chloride with 4-(2-oxopyrrolidin-1-yl)benzamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide.
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted on animal models of COPD, N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide was found to reduce inflammation and improve lung function. It has also been shown to be effective in reducing the production of mucus in the airways of cystic fibrosis patients.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-12-17(7-10-23-11-8-17)19-16(22)13-3-5-14(6-4-13)20-9-1-2-15(20)21/h3-6H,1-2,7-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFCHBUORJDPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2663407.png)



![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663412.png)

![Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B2663416.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2663417.png)
